![molecular formula C17H13N3O2S2 B2419213 3-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 361158-90-9](/img/structure/B2419213.png)
3-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
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Description
3-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Scientific Research Applications
Plant Protection and Systemic Acquired Resistance (SAR) Activity
The tested substance, N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) , is an amide derivative of benzothiadiazole. It has demonstrated systemic acquired resistance (SAR) inducer activity in plants . Here’s how it contributes:
Photoconductive Film Devices
In a different context, 3-methylbenzo[d]thiazol-3-ium (a related compound) forms a photoconductive film device when combined with copper iodide (Mebti-Cu3I5). This device exhibits good conductivity and high photoresponse, suggesting its potential use in hypotoxicity photodetectors .
Organic Optoelectronic Materials
The heterocyclic system benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) is an interesting compound with electron-withdrawing properties. While its chemical properties are less studied than other fused thiadiazoles, it holds promise for applications in organic optoelectronic materials .
Agriculture: Tulip Protection and Growth Stimulation
N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) has positive effects on tulips:
properties
IUPAC Name |
3-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-9-18-12-6-7-13-15(14(12)23-9)24-17(19-13)20-16(21)10-4-3-5-11(8-10)22-2/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGHLHJGTDJFJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
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